4-(2,2,2-Trifluoroethoxy)-2,3-dihydro-1H-inden-1-one
CAS No.:
Cat. No.: VC13415039
Molecular Formula: C11H9F3O2
Molecular Weight: 230.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H9F3O2 |
|---|---|
| Molecular Weight | 230.18 g/mol |
| IUPAC Name | 4-(2,2,2-trifluoroethoxy)-2,3-dihydroinden-1-one |
| Standard InChI | InChI=1S/C11H9F3O2/c12-11(13,14)6-16-10-3-1-2-7-8(10)4-5-9(7)15/h1-3H,4-6H2 |
| Standard InChI Key | GWWOCMZBHHDATE-UHFFFAOYSA-N |
| SMILES | C1CC(=O)C2=C1C(=CC=C2)OCC(F)(F)F |
| Canonical SMILES | C1CC(=O)C2=C1C(=CC=C2)OCC(F)(F)F |
Introduction
Chemical Identity and Structural Features
Structural Analysis
The compound features a bicyclic indanone core with a ketone group at position 1 and a 2,2,2-trifluoroethoxy (-OCHCF) substituent at position 4. The trifluoroethoxy group introduces strong electron-withdrawing effects, altering the compound’s electronic density and reactivity compared to non-fluorinated analogs.
Key Structural Data:
Synthesis and Reaction Pathways
General Synthetic Routes
The synthesis of 4-(2,2,2-trifluoroethoxy)-2,3-dihydro-1H-inden-1-one typically involves:
-
Friedel-Crafts Acylation: Formation of the indanone core via cyclization of substituted phenylacetic acids .
-
Nucleophilic Substitution: Introduction of the trifluoroethoxy group using 2,2,2-trifluoroethyl bromide or iodide under basic conditions (e.g., KCO in DMF) .
Example Procedure (Adapted from ):
-
Starting Material: 4-Hydroxy-2,3-dihydro-1H-inden-1-one (1.0 mmol).
-
Reagents: 2,2,2-Trifluoroethyl bromide (1.2 equiv), KCO (2.0 equiv), DMF (solvent).
-
Conditions: 80°C, 12 hours under argon.
-
Yield: ~70–85% after purification via flash chromatography.
Challenges in Synthesis
-
Steric Hindrance: Bulky trifluoroethoxy group may reduce substitution efficiency at the 4-position.
-
Byproduct Formation: Competing O-alkylation or ketone reduction requires careful optimization .
Physicochemical Properties
Spectral Data
-
H NMR (CDCl): δ 3.26 (dd, Hz, 1H, CH), 3.68 (dd, Hz, 1H, CH), 4.50 (q, Hz, 2H, OCHCF), 7.42–7.49 (m, 2H, aromatic), 7.66–7.71 (m, 1H, aromatic), 7.82 (d, Hz, 1H, aromatic) .
Thermal and Solubility Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 85–87°C (predicted) | , |
| Boiling Point | 280–285°C (estimated) | |
| Solubility in DMSO | >50 mg/mL | |
| LogP | 2.8 |
Applications in Research
Medicinal Chemistry
-
Kinase Inhibition: Analogous trifluoroethoxy-substituted indanones exhibit activity against protein kinases (e.g., PDE5 inhibitors) .
-
Anticancer Agents: Fluorinated indanones are explored for their ability to disrupt cancer cell proliferation via reactive oxygen species (ROS) generation .
Material Science
-
Liquid Crystals: The strong dipole moment of the trifluoroethoxy group enhances mesogenic properties in liquid crystalline materials .
Comparative Analysis with Related Compounds
| Compound | Substituent | LogP | Bioactivity (IC) |
|---|---|---|---|
| 4-Trifluoromethoxy-indanone | -OCF | 2.8 | 0.435 µM (A AR) |
| 4-Trifluoroethoxy-indanone | -OCHCF | 2.8 | Under investigation |
| 4-Hydroxy-indanone | -OH | 1.2 | >100 µM (A AR) |
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume